Beheneth-3
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Overview
Description
Beheneth-3 is a nonionic surfactant derived from the ethoxylation of behenyl alcohol. It is part of the alkyl polyethylene glycol ether family and is commonly used in various industrial and cosmetic applications due to its excellent emulsifying and solubilizing properties .
Preparation Methods
Beheneth-3 is synthesized through the addition polymerization of ethylene oxide to behenyl alcohol. The reaction typically involves the following steps:
Chemical Reactions Analysis
Beheneth-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Beheneth-3 is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.
Biology: this compound is employed in biological research for cell lysis and protein extraction due to its ability to disrupt cell membranes.
Medicine: In pharmaceutical formulations, this compound is used as an emulsifying agent to improve the bioavailability of active ingredients.
Mechanism of Action
The mechanism of action of beheneth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This is achieved through the alignment of its hydrophilic polyethylene glycol chains with the aqueous phase and its hydrophobic alkyl chain with the oil phase, thereby stabilizing the emulsion .
Comparison with Similar Compounds
Beheneth-3 can be compared with other similar compounds in the alkyl polyethylene glycol ether family, such as:
Beheneth-5: Similar to this compound but with a higher degree of ethoxylation, resulting in different solubility and emulsifying properties.
Beheneth-10: With even more ethoxylation, it offers enhanced solubility in water and is used in more specialized applications.
Beheneth-20: This compound has a significantly higher ethoxylation level, making it suitable for applications requiring high solubility and strong emulsifying capabilities .
This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.
Properties
IUPAC Name |
2-[2-(2-docosoxyethoxy)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZKBYUVHVPTOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297176-96-6 |
Source
|
Record name | Beheneth-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297176966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEHENETH-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZX9UMB09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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